molecular formula C19H19N5O3S B2817450 1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 843621-71-6

1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2817450
CAS No.: 843621-71-6
M. Wt: 397.45
InChI Key: QIQKBBOAKMEFGO-UHFFFAOYSA-N
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Description

1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Quinoxaline sulfonamides, synthesized via green methods, have been evaluated for their antibacterial activities against bacteria such as Staphylococcus spp. and Escherichia coli. This highlights the potential of quinoxaline derivatives in developing new antibacterial agents (Alavi et al., 2017).

Caspase-3 Inhibitory Activity

Certain quinoxaline derivatives have been identified as potent inhibitors of caspase-3, an enzyme important in apoptosis, suggesting their potential application in cancer research and therapy (Kravchenko et al., 2005).

Antimicrobial Activity

Sulfur-substituted pyrrolo[3, 4-b]quinolines have shown promising preliminary in vitro antimicrobial activity against selected Gram-positive pathogens, indicating their potential as antimicrobial agents (Es et al., 2005).

Ionic Liquids Synthesis

The synthesis of beta-amino alcohols and their application in creating a new class of ionic liquids showcases the utility of quinoxaline derivatives in green chemistry and solvent-free reactions (Fringuelli et al., 2004).

Anti-neoplastic Evaluation

Quinoxaline derivatives have been synthesized and evaluated for their anti-neoplastic properties, contributing to cancer research by identifying potential therapeutic agents (Helissey et al., 1987).

Analgesic and Anti-Inflammatory Agents

Novel sulfamoylphenylcarbamoylquinoxaline derivatives have been tested for their anti-inflammatory and analgesic activities, demonstrating the diverse therapeutic potential of quinoxaline derivatives (Farrag et al., 2011).

Properties

IUPAC Name

1-(2-aminoethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-27-12-6-8-13(9-7-12)28(25,26)17-16-19(24(11-10-20)18(17)21)23-15-5-3-2-4-14(15)22-16/h2-9H,10-11,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQKBBOAKMEFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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